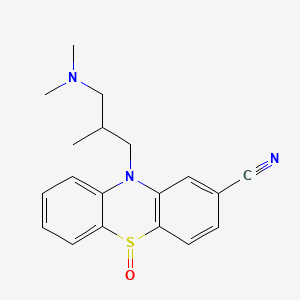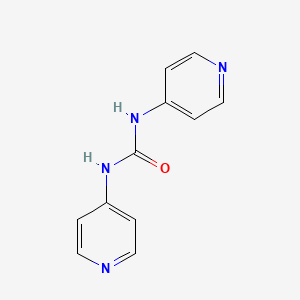
1,3-Dipyridin-4-ylurea
描述
1,3-Dipyridin-4-ylurea is a heterocyclic compound that contains two pyridine rings and a urea group. It is known for its potential therapeutic and environmental applications. The molecular formula of this compound is C11H10N4O, and it has a molecular weight of 214.22 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dipyridin-4-ylurea can be synthesized through the reaction of pyridine-4-carboxylic acid with phosgene, followed by the reaction with ammonia. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
1,3-Dipyridin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of pyridine-4-methanol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1,3-Dipyridin-4-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Medicine: Studied for its role in improving walking in people suffering from multiple sclerosis.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用机制
The mechanism of action of 1,3-Dipyridin-4-ylurea involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate ion channels and neurotransmitter receptors, leading to improved nerve function and reduced symptoms in neurological disorders. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
- 1,3-Dipyridin-2-ylurea
- 1,3-Dipyridin-3-ylurea
- 1,3-Dipyridin-5-ylurea
Uniqueness
1,3-Dipyridin-4-ylurea is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain therapeutic applications and better stability under various reaction conditions .
属性
IUPAC Name |
1,3-dipyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGJASIECDXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39642-87-0 | |
| Record name | N,N'-Di-4-pyridinylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039642870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dipyridin-4-ylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DI-4-PYRIDINYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6T4QXS7EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 1,3-dipyridin-4-ylurea contribute to the formation of metallogels for drug delivery?
A: this compound (4U) acts as a building block in the formation of coordination polymers (CPs). [] These CPs are created by reacting 4U with zinc nitrate and various non-steroidal anti-inflammatory drugs (NSAIDs). The nitrogen atoms in the pyridine rings of 4U coordinate with zinc ions, forming the backbone of the polymeric chain. Meanwhile, the urea group (-NH-CO-NH-) of 4U participates in hydrogen bonding with the carboxylate groups of the NSAIDs. These interactions, along with potential interactions with solvent molecules, contribute to the self-assembly of the CPs into a three-dimensional network that entraps the solvent, resulting in the formation of metallogels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


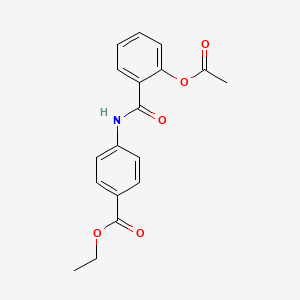
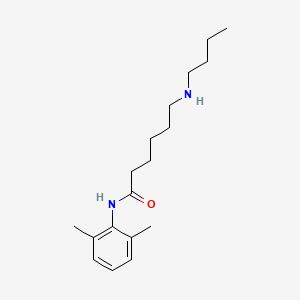
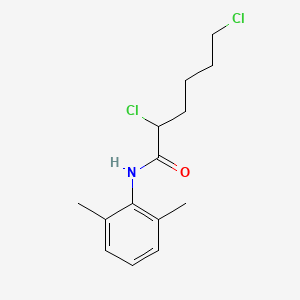
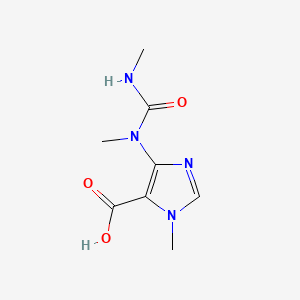
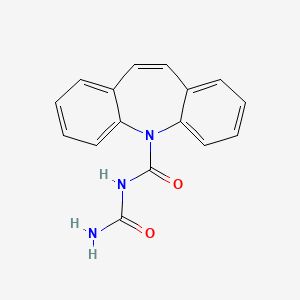

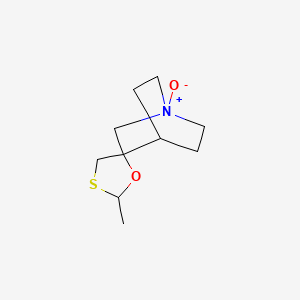
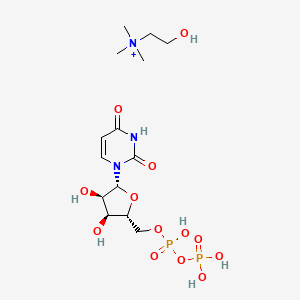
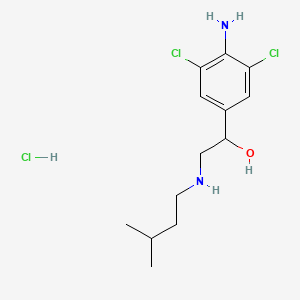
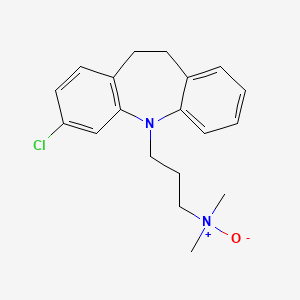
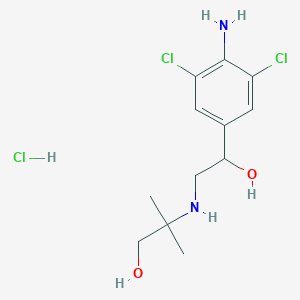
![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)
